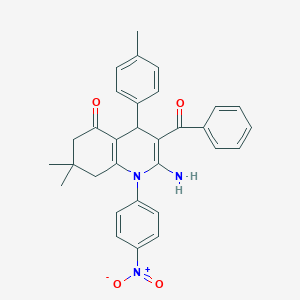
2-amino-3-benzoyl-7,7-dimethyl-4-(4-methylphenyl)-1-(4-nitrophenyl)-6,8-dihydro-4H-quinolin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-3-benzoyl-7,7-dimethyl-4-(4-methylphenyl)-1-(4-nitrophenyl)-6,8-dihydro-4H-quinolin-5-one, commonly known as DMABNQ, is a chemical compound with potential applications in scientific research. This compound belongs to the family of quinoline derivatives, which are known for their diverse biological activities. DMABNQ has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in the field of scientific research.
Mécanisme D'action
DMABNQ exerts its biological activity by inhibiting the activity of topoisomerase I and II enzymes, which are involved in DNA replication and repair. DMABNQ binds to the active site of these enzymes and prevents them from carrying out their functions, leading to DNA damage and ultimately inducing apoptosis in cancer cells. DMABNQ has also been shown to inhibit the expression of various oncogenes, including c-Myc and Bcl-2, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
DMABNQ has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-cancer activity, DMABNQ has been shown to have anti-inflammatory activity by inhibiting the expression of pro-inflammatory cytokines. DMABNQ has also been shown to have neuroprotective effects by inhibiting the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter involved in memory and learning.
Avantages Et Limitations Des Expériences En Laboratoire
DMABNQ has several advantages for use in lab experiments. It is a stable compound with high purity, making it suitable for use in various assays. DMABNQ is also relatively easy to synthesize using optimized methods, allowing for large-scale production. However, DMABNQ has some limitations, including its low solubility in aqueous solutions, which may limit its use in certain assays. DMABNQ also has potential toxicity, which must be taken into consideration when using this compound in lab experiments.
Orientations Futures
There are several future directions for research on DMABNQ. One area of interest is the development of more efficient synthesis methods to increase the yield and purity of DMABNQ. Another area of interest is the investigation of the potential applications of DMABNQ in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the exact mechanism of action of DMABNQ and to optimize its use in lab experiments.
Méthodes De Synthèse
DMABNQ can be synthesized using various methods, including the condensation reaction of 2-amino-3-benzoyl-7,7-dimethyl-4-(4-methylphenyl)-1-(4-nitrophenyl)-6,8-dihydroquinoline-5-one and 4-methylphenylhydrazine hydrochloride. Another method involves the reaction of 2-amino-3-benzoyl-7,7-dimethyl-4-(4-methylphenyl)-1-(4-nitrophenyl)-6,8-dihydroquinoline-5-one with nitrous acid followed by the reaction with 4-methylphenylhydrazine hydrochloride. These methods have been optimized to obtain high yields of DMABNQ with purity suitable for scientific research.
Applications De Recherche Scientifique
DMABNQ has shown potential applications in scientific research, particularly in the field of cancer research. Studies have shown that DMABNQ can induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of topoisomerase I and II enzymes. DMABNQ has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and suppressing the expression of oncogenes. These findings suggest that DMABNQ may have potential applications as a chemotherapeutic agent for the treatment of cancer.
Propriétés
Nom du produit |
2-amino-3-benzoyl-7,7-dimethyl-4-(4-methylphenyl)-1-(4-nitrophenyl)-6,8-dihydro-4H-quinolin-5-one |
|---|---|
Formule moléculaire |
C31H29N3O4 |
Poids moléculaire |
507.6 g/mol |
Nom IUPAC |
2-amino-3-benzoyl-7,7-dimethyl-4-(4-methylphenyl)-1-(4-nitrophenyl)-6,8-dihydro-4H-quinolin-5-one |
InChI |
InChI=1S/C31H29N3O4/c1-19-9-11-20(12-10-19)26-27-24(17-31(2,3)18-25(27)35)33(22-13-15-23(16-14-22)34(37)38)30(32)28(26)29(36)21-7-5-4-6-8-21/h4-16,26H,17-18,32H2,1-3H3 |
Clé InChI |
XAWOFWOWAQDZHM-UHFFFAOYSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)N(C(=C2C(=O)C4=CC=CC=C4)N)C5=CC=C(C=C5)[N+](=O)[O-] |
SMILES |
CC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)N(C(=C2C(=O)C4=CC=CC=C4)N)C5=CC=C(C=C5)[N+](=O)[O-] |
SMILES canonique |
CC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)N(C(=C2C(=O)C4=CC=CC=C4)N)C5=CC=C(C=C5)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B304302.png)
![(3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)([1,1'-biphenyl]-4-yl)methanone](/img/structure/B304304.png)
![(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)([1,1'-biphenyl]-4-yl)methanone](/img/structure/B304305.png)
![(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(9H-fluoren-2-yl)methanone](/img/structure/B304306.png)
![[3-Amino-6-phenyl-4-(3,4,5-trimethoxyphenyl)thieno[2,3-b]pyridin-2-yl]([1,1'-biphenyl]-4-yl)methanone](/img/structure/B304307.png)
![(3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(biphenyl-4-yl)methanone](/img/structure/B304310.png)






